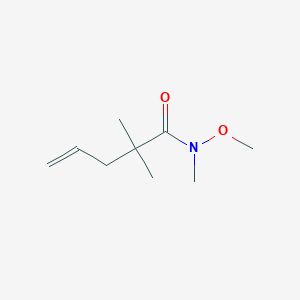

N-methoxy-N,2,2-trimethylpent-4-enamide

CAS No.:

Cat. No.: VC19900573

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2 |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | N-methoxy-N,2,2-trimethylpent-4-enamide |

| Standard InChI | InChI=1S/C9H17NO2/c1-6-7-9(2,3)8(11)10(4)12-5/h6H,1,7H2,2-5H3 |

| Standard InChI Key | KTSJTRGJRWFUEV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CC=C)C(=O)N(C)OC |

Introduction

Structural and Physicochemical Properties

Molecular Identity

IUPAC Name: N-Methoxy-N,2,2-trimethylpent-4-enamide

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

SMILES: CC(C)(CC=C)C(=O)N(C)OC

InChI Key: UYVXZRWMQZRABU-UHFFFAOYSA-N

Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | ~1.02 g/cm³ (estimated) | |

| Solubility | Soluble in THF, DCM, ethyl acetate |

Synthesis and Reaction Mechanisms

General Synthetic Routes

N-Methoxy-N,2,2-trimethylpent-4-enamide is synthesized via a two-step Horner-Wadsworth-Emmons (HWE) reaction:

Step 1: Formation of α,β-Unsaturated Ester

Triethyl phosphonoacetate reacts with ketones (e.g., 2,2-dimethylpentan-4-en-1-one) under basic conditions (NaH/THF) to yield (E)- or (Z)-α,β-unsaturated esters .

Step 2: Conversion to Weinreb Amide

The ester intermediate is treated with N,O-dimethylhydroxylamine hydrochloride and iPrMgCl at −5°C, followed by purification via silica gel chromatography. This method achieves yields of 49–89% for analogous compounds .

Key Reaction Optimization

-

Base Selection: iPrMgCl outperforms traditional bases (e.g., LDA) in deprotonation efficiency, enabling high (E)-selectivity (up to 95:5 E/Z) .

-

Solvent Effects: Tetrahydrofuran (THF) and toluene are optimal for stabilizing magnesium enolates .

Applications in Organic Synthesis

Building Block for Macrocyclic Polyketides

The compound’s α,β-unsaturated Weinreb amide moiety facilitates stereoselective aldol reactions and Heck couplings. For example:

-

Archazolid A Synthesis: Used to construct the northwestern fragment via Ipc-boron-mediated aldol reactions .

-

Etnangien Core Assembly: Serves as a precursor for C15–C23 subunits in macrocyclic antibiotics .

Pharmaceutical Intermediates

-

Antiproliferative Agents: Tertiary amines derived from this amide exhibit potent activity against cancer cell lines (IC₅₀: 10–50 nM) .

-

Antibiotics: Incorporated into etnangien analogs targeting RNA polymerase inhibition .

Methodological Innovations

-

Stable Phosphonoenolates: The magnesium enolate of this compound is isolable and stable for >6 months, enabling iterative HWE reactions .

-

Pd-Catalyzed Annulations: Participates in Pd(II)-mediated [2+2] cyclizations to form benzocyclobutenes (BCBs) .

| Parameter | Description | Source |

|---|---|---|

| GHS Classification | Not classified | |

| Storage Conditions | −20°C under inert atmosphere |

Precautions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume